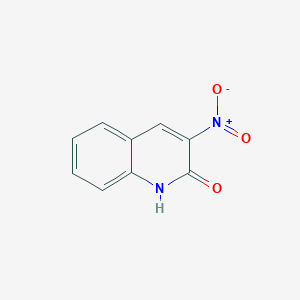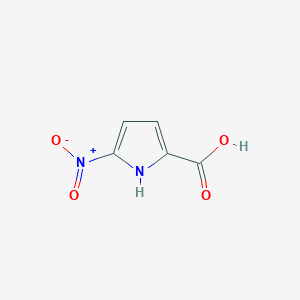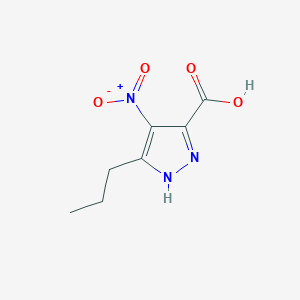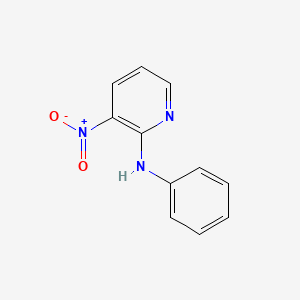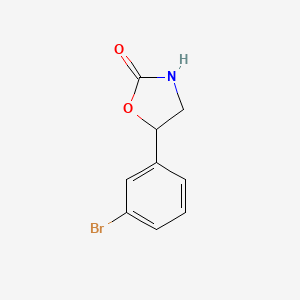
5-(3-Bromophenyl)oxazolidin-2-one
Übersicht
Beschreibung
5-(3-Bromophenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents
Wirkmechanismus
Target of Action
The primary target of 5-(3-Bromophenyl)oxazolidin-2-one, a derivative of oxazolidin-2-one, is the bacterial protein synthesis machinery . This compound interacts with the bacterial ribosome, specifically targeting an early step involving the binding of N-formylmethionyl-tRNA .
Mode of Action
This compound inhibits protein synthesis by interfering with the binding of N-formylmethionyl-tRNA to the ribosome . This interaction disrupts the protein synthesis process, leading to the inhibition of bacterial growth .
Biochemical Pathways
The compound’s action affects the protein synthesis pathway in bacteria. By inhibiting the binding of N-formylmethionyl-tRNA to the ribosome, it disrupts the elongation phase of protein synthesis . This disruption can lead to downstream effects such as the inhibition of bacterial growth and the eventual death of the bacterial cell .
Pharmacokinetics
Related oxazolidin-2-one compounds are known for their excellent oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of protein synthesis, inhibition of bacterial growth, and potential bacterial cell death . These effects contribute to its antibacterial activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by storage recommendations . Additionally, the compound’s antibacterial efficacy could be influenced by factors such as bacterial resistance mechanisms and the inappropriate use of antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reaction of 3-bromobenzylamine with ethylene carbonate under basic conditions to form the oxazolidinone ring . Another approach involves the use of N-alkoxycarbonyl amino alcohols, which can be cyclized using various reagents and catalysts .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs high-throughput methods such as microwave-assisted synthesis. This technique enhances reaction rates and yields by providing uniform heating and reducing reaction times . Additionally, palladium-catalyzed N-arylation of oxazolidinones with aryl bromides is another efficient method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3-Bromophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the oxazolidinone ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones and their derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
5-(3-Bromophenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising antibacterial activity and a favorable safety profile.
Uniqueness: 5-(3-Bromophenyl)oxazolidin-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its effectiveness as a chiral auxiliary make it a valuable compound in both research and industrial settings .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-3-1-2-6(4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRLLPOTYKCTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299183 | |
| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943910-36-9 | |
| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943910-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE](/img/structure/B3023376.png)


![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)

